6-Chloro-2,4-dimethylnicotinonitrile
Overview
Description
6-Chloro-2,4-dimethylnicotinonitrile is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a nitrile group attached to a pyridine ring. It is a solid at room temperature and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-dimethylnicotinonitrile typically involves the chlorination of 2,4-dimethylnicotinonitrile. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods: . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,4-dimethylnicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions are typically carried out using nucleophiles such as ammonia (NH3) or amines under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
6-Chloro-2,4-dimethylnicotinonitrile is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Chloro-2,4-dimethylnicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-2,4-dimethylnicotinonitrile is similar to other chlorinated pyridine derivatives, such as 2,6-Dichloro-4-methylnicotinonitrile. it is unique in its specific arrangement of chlorine and methyl groups, which influences its reactivity and applications. Other similar compounds include:
2,6-Dichloro-4-methylnicotinonitrile
2-Chloro-4-methylnicotinonitrile
2,4-Dimethylpyridine
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Properties
IUPAC Name |
6-chloro-2,4-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZBZISUMOZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101251-72-3 | |
Record name | 6-chloro-2,4-dimethylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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